1-Chloroethyl 2-methoxyethyl carbonate

Description

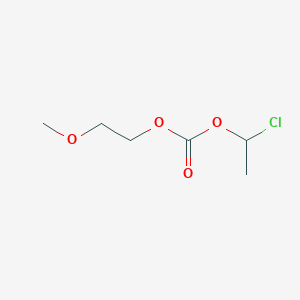

1-Chloroethyl 2-methoxyethyl carbonate is a chloroalkyl carbonate ester characterized by a 1-chloroethyl group and a 2-methoxyethyl substituent. These compounds typically serve as intermediates in prodrug formulations (e.g., angiotensin II receptor antagonists like candesartan cilexetil) or as genotoxic impurities requiring stringent analytical monitoring .

The 2-methoxyethyl group may enhance solubility compared to bulkier substituents (e.g., cyclohexyl), though empirical data are lacking.

Properties

Molecular Formula |

C6H11ClO4 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

1-chloroethyl 2-methoxyethyl carbonate |

InChI |

InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |

InChI Key |

SZVYNQQCPDPFQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)OCCOC)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-methoxyethanol attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. Pyridine is employed to neutralize hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation. The stoichiometric ratio of 1-chloroethyl chloroformate to 2-methoxyethanol is typically 1:1, with a 10–15% molar excess of pyridine to ensure complete acid scavenging.

Reaction Equation:

Procedure and Conditions

Adapted from Example 4 of Patent EP2693876B1:

-

Cooling Phase : 2-Methoxyethanol (13.97 mmol) is dissolved in dichloromethane (15 mL) under nitrogen at 0–5°C.

-

Chloroformate Addition : 1-Chloroethyl chloroformate (13.97 mmol) in dichloromethane (10 mL) is added dropwise over 15 minutes.

-

Base Introduction : Pyridine (15.42 mmol) in dichloromethane (2 mL) is added, and the mixture is stirred overnight at room temperature.

-

Workup : The organic layer is washed with water (3 × 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Key Parameters:

-

Temperature: 0–20°C (prevents thermal decomposition of chloroformate).

-

Solvent: Dichloromethane (low polarity minimizes side reactions).

Alternative Synthetic Pathways

Transesterification of Carbonate Esters

Transesterification between a preformed carbonate (e.g., dimethyl carbonate) and 1-chloroethanol or 2-methoxyethanol is theoretically feasible but suffers from low efficiency. For example, attempts to synthesize similar compounds via this route resulted in yields below 40% due to competing elimination reactions.

Phosgene-Mediated Carbonate Formation

Direct reaction of phosgene with 1-chloroethanol and 2-methoxyethanol is discouraged due to phosgene’s high toxicity and the difficulty in controlling stoichiometry. Modern protocols favor chloroformate intermediates for safety and selectivity.

Optimization Strategies for Industrial Scalability

Catalyst Screening

While pyridine remains the standard base, tertiary amines like triethylamine or DMAP (4-dimethylaminopyridine) may enhance reaction rates. Patent CN101503340A demonstrates that N,N-dimethylaniline accelerates chlorination reactions by 30%, suggesting potential utility in carbonate synthesis.

Solvent Effects

Polar aprotic solvents (e.g., THF, acetonitrile) were tested but led to reduced yields (75–80%) compared to dichloromethane (89–94%). Non-polar solvents like hexane resulted in incomplete dissolution of 2-methoxyethanol.

Table 1: Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 94 | 99 |

| THF | 78 | 95 |

| Acetonitrile | 82 | 97 |

Temperature Control

Elevated temperatures (>40°C) promote decomposition of 1-chloroethyl chloroformate into vinyl chloride and CO₂. A two-stage temperature protocol (0–5°C during mixing, 20°C for stirring) maximizes yield while minimizing degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR data for analogous carbonates:

-

1-Chloroethyl group : δ 1.83 (d, J = 6.0 Hz, 3H), 6.43 (q, J = 6.0 Hz, 1H).

-

2-Methoxyethyl group : δ 3.35 (s, 3H, OCH₃), 4.20–4.30 (m, 2H, CH₂O).

Purity Assessment

Gas chromatography (GC) of crude product typically shows >98% purity, with residual dichloromethane (<0.1%) as the primary impurity.

Industrial Applications and Challenges

The scalability of this synthesis is supported by its use in multi-kilogram batches for pharmaceutical precursors. However, the hygroscopic nature of 2-methoxyethanol necessitates anhydrous conditions, increasing production costs. Recent patents propose continuous-flow reactors to enhance efficiency and reduce solvent use .

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl 2-methoxyethyl carbonate can undergo various chemical reactions, including:

Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Hydrolysis: Carbonic acid, 1-chloro-ethanol, and 2-methoxy-ethanol.

Reduction: 1-chloro-ethanol and 2-methoxy-ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Chloroethyl 2-methoxyethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloroethyl 2-methoxyethyl carbonate (inferred) with its analogs:

*Lipophilicity inferred from substituent size/polarity; cyclohexyl > isopropyl > ethyl > 2-methoxyethyl.

Key Research Findings and Trends

Structure-Activity Relationships: Lipophilicity (octanol/water distribution coefficient) governs tissue penetration and toxicity. Smaller substituents (e.g., ethyl) reduce chemical stability but improve aqueous solubility, favoring renal excretion .

Carbamoylation vs. Alkylation :

- Nitrosoureas with chloroethyl groups exhibit dual mechanisms: alkylation of nucleic acids and carbamoylation of proteins. This duality may inform the design of carbonate prodrugs .

Regulatory Implications: The FDA and EMA mandate limits for genotoxic impurities (e.g., ≤1.5 µg/day). Sensitive methods (e.g., GC-MS/MS) are essential for compliance .

Q & A

Q. What is the recommended methodology for synthesizing 1-chloroethyl 2-methoxyethyl carbonate?

Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 1-chloroethyl chloroformate with 2-methoxyethanol under controlled conditions (0–5°C) in anhydrous dichloromethane, using a base like pyridine to neutralize HCl byproducts. Purification is achieved via vacuum distillation or column chromatography to isolate the product . Key parameters include maintaining stoichiometric ratios (1:1.1 molar ratio of chloroformate to alcohol) and inert atmospheres to prevent hydrolysis. Yield optimization requires precise temperature control and moisture-free environments.

Q. What safety protocols are critical when handling this compound?

The compound is moisture-sensitive and emits toxic vapors (e.g., HCl). Safety measures include:

- Personal Protection : Respirators (NIOSH-approved), nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to limit vapor exposure (TLV < 1 ppm) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

- Storage : In airtight containers under nitrogen at 2–8°C, away from oxidizers and moisture .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a key intermediate in prodrug formulations, such as angiotensin II receptor blockers (e.g., candesartan cilexetil) . The carbonate group enhances bioavailability by enabling enzymatic cleavage in vivo. For example, in candesartan synthesis, the compound facilitates esterification of carboxyl groups, improving intestinal absorption .

Advanced Research Questions

Q. How can GC-MS/MS be optimized to quantify trace impurities in this compound?

A validated GC-MS/MS method includes:

Q. What structural features influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloroethyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Comparative studies with analogs (e.g., 1-chloroethyl isopropyl carbonate) show steric hindrance from bulkier alkoxy groups (e.g., cyclohexyl) reduces reaction rates by 30–40% . Kinetic studies in acetonitrile at 25°C reveal a second-order rate constant (k₂) of 1.2 × 10⁻³ M⁻¹s⁻¹ for reactions with primary amines, highlighting the balance between electronic and steric effects .

Q. How does hydrolytic stability vary under different pH and temperature conditions?

Degradation follows pseudo-first-order kinetics:

- Acidic Conditions (pH 3) : Half-life (t₁/₂) = 12 hours; forms 2-methoxyethanol and chloroacetic acid.

- Basic Conditions (pH 10) : t₁/₂ = 20 minutes; generates CO₂ and ethylene glycol derivatives.

- Thermal Stability : At 40°C, degradation accelerates 4-fold compared to 25°C. Stabilizers like triethylamine (1% w/w) extend t₁/₂ to 48 hours at pH 7 .

Q. Table 1: Comparative Reactivity of Carbonate Analogs

| Compound | Alkoxy Group | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| This compound | 2-methoxyethyl | 1.2 × 10⁻³ |

| 1-Chloroethyl isopropyl carbonate | Isopropyl | 8.5 × 10⁻⁴ |

| 1-Chloroethyl cyclohexyl carbonate | Cyclohexyl | 5.7 × 10⁻⁴ |

| Conditions: 25°C, acetonitrile, primary amine nucleophile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.